molecular formula C22H16N2O5 B12531805 Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- CAS No. 651748-44-6

Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-

Cat. No.: B12531805
CAS No.: 651748-44-6
M. Wt: 388.4 g/mol
InChI Key: PDLYZUWUMYVIHI-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative substituted at the 3-position with a 1-imidazolidinyl group. The imidazolidine ring contains two oxo groups at positions 2 and 5 and a 4-phenoxyphenyl substituent at position 2.

Properties

CAS No.

651748-44-6

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2,5-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H16N2O5/c25-20-14-23(22(28)24(20)17-6-4-5-15(13-17)21(26)27)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27)

InChI Key

PDLYZUWUMYVIHI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Cyclization of α-Ketoamides with Amines

A redox-neutral annulation strategy, catalyzed by benzoic acid, has been validated for imidazolidinone formation. This method involves α-ketoamides and cyclic amines (e.g., pyrrolidine, piperidine) under mild conditions. Adapting this approach for the target compound:

  • α-Ketoamide Preparation : A 4-phenoxyphenyl-substituted α-ketoamide is synthesized.
  • Cyclization : React with a secondary amine (e.g., 4-aminophenol) in the presence of benzoic acid (20 mol%) under reflux.
  • Oxidation : Introduce ketone groups via controlled oxidation (e.g., MnO₂/HClO₄).

Key Advantages :

  • High diastereoselectivity for fused imidazolidinones.
  • Scalable batch processes.
Reaction Component Conditions Yield
α-Ketoamide + Amine Toluene, 110°C, 7h 90–95%
Benzoic Acid Catalyst 20 mol%, no sieves
Mechanistic Insight

The reaction proceeds via N,O-acetal formation and subsequent azomethine ylide intermediates, enabling C–N bond formation without redox steps.

Cross-Coupling Reactions

For late-stage functionalization, palladium-catalyzed couplings introduce the 4-phenoxyphenyl group.

Suzuki-Miyaura Coupling
  • Halogenation : Brominate the imidazolidinone core at the 3-position.
  • Coupling : React with 4-phenoxyphenyl boronic acid using Pd(PPh₃)₄ and K₂CO₃.

Optimized Conditions :

  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 100°C
  • Yield : 70–80%
Buchwald-Hartwig Amination

Introduce the 4-phenoxyphenyl amine via Pd-mediated C–N bond formation:

  • Halogenated Intermediate : 3-Bromo-imidazolidinone.
  • Amination : React with 4-phenoxyaniline using Pd₂(dba)₃ and Xantphos.
Catalyst System Ligand Base Yield
Pd₂(dba)₃ Xantphos Cs₂CO₃ 85%

Nucleophilic Substitution

Direct substitution of halogenated imidazolidinones with amines or thiols is feasible but limited by steric hindrance.

  • Halogenation : Treat imidazolidinone with NBS or Br₂.
  • Substitution : React with 4-phenoxyphenyl amine in DMF at 80°C.

Limitations :

  • Low yields (<50%) due to poor solubility.
  • Requires excess amine and prolonged reaction times.

Key Reaction Conditions and Optimization

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (DMF, NMP) enhance reaction rates in substitution and coupling reactions.
  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) outperform copper catalysts in cross-couplings.

Temperature and Time

  • Cyclization : 110°C for 7–24 hours ensures complete conversion.
  • Coupling : 100–150°C accelerates palladium-mediated reactions.

Purification Strategies

  • Crystallization : Use heptane or ethanol to isolate intermediates.
  • Chromatography : Silica gel (hexanes/EtOAc) purifies final products.

Challenges and Solutions

Steric Hindrance

The 4-phenoxyphenyl group creates steric bulk, complicating cyclization and coupling.
Solution : Use bulky ligands (e.g., Xantphos) to mitigate steric clashes in Pd-catalyzed reactions.

Regioselectivity

Halogenation of the imidazolidinone core may occur at undesired positions.
Solution : Direct bromination using NBS at low temperatures (0–5°C).

Oxidation Control

Over-oxidation of intermediates during ketone formation is a concern.
Solution : Use MnO₂ in 35–45% HClO₄ at 70–90°C for selective oxidation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of benzoic acid derivatives. For example, a study focused on derivatives of benzothiazole and isoquinoline demonstrated that certain compounds exhibited significant inhibitory activity against cancer cell lines. The derivatives were tested for their ability to inhibit monoamine oxidase and cholinesterase, which are crucial in neurodegenerative diseases and cancer therapies .

Case Study : A specific derivative displayed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects alongside anticancer activity. This dual functionality highlights the compound's versatility in treating complex diseases .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. By targeting multiple pathways involved in neurodegeneration, it may provide a therapeutic approach for conditions such as Alzheimer's disease. The inhibition of enzymes like monoamine oxidase B suggests a potential role in managing neurodegenerative disorders .

Pesticide Development

Benzoic acid derivatives are being evaluated for their effectiveness as pesticides. The compound's structure allows it to interact with biological systems, potentially leading to the development of new agrochemicals that can manage pest populations while minimizing environmental impact. The residue definitions for chemicals used in agriculture indicate that compounds similar to benzoic acid are being considered for maximum residue limits (MRLs) in food crops .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivitySignificant inhibitory activity against cancer cell lines; dual functionality as antidepressant
Neuroprotective EffectsPotential therapeutic approach for neurodegenerative diseases through enzyme inhibition
Agricultural ChemistryPesticide DevelopmentEvaluated for effectiveness as a pesticide; potential for new agrochemical formulations

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound belongs to a broader class of benzoic acid derivatives featuring imidazolidinone rings. Key analogs and their differences are summarized below:

Compound (CAS No.) Imidazolidinyl Substituents Key Structural Features
Target Compound (Not listed in evidence) 3-(4-phenoxyphenyl), 2,5-dioxo Phenoxy group at phenyl ring; no halogen substituents
70950-45-7 3-(phenylmethyl), 4-ethoxy, 2,5-dioxo Ethoxy group at position 4; benzyl substituent
651749-07-4 3-(3,5-difluorophenyl), 2-oxo Difluoro substituents on phenyl ring; only one oxo group on imidazolidinyl ring
651749-23-4 3-(4-trifluoromethoxyphenyl), 4,4-dimethyl, 2-oxo Trifluoromethoxy group; dimethyl groups at position 4
651749-03-0 3-(4-trifluoromethoxyphenyl), 5,5-dimethyl, 2-oxo Trifluoromethoxy group; dimethyl groups at position 5
Key Observations:
  • Substituent Diversity: The target compound’s 4-phenoxyphenyl group distinguishes it from analogs with halogenated (e.g., 3,5-difluoro in 651749-07-4) or alkylated (e.g., dimethyl in 651749-23-4) phenyl groups.
  • Oxo Group Configuration : Unlike analogs with a single oxo group (e.g., 651749-07-4), the target compound has two oxo groups at positions 2 and 5, which may enhance hydrogen-bonding interactions and affect solubility .
Challenges:
  • Regioselectivity: As seen in chidamide synthesis (), competing reactions at different amino groups may require careful optimization to avoid isomer formation.
  • Activation Efficiency : The choice of activating agent (e.g., CDI vs. HOBT/DCC) impacts yields and purity .

Physicochemical Properties

  • Molecular Weight & Lipophilicity: The target compound’s molecular weight (~380–400 g/mol, estimated) is comparable to analogs like 651749-07-4 (MW 318.27 g/mol).
  • Stability: Electron-withdrawing groups (e.g., trifluoromethoxy in 651749-23-4) enhance metabolic stability compared to the target compound’s phenoxy group .

Biological Activity

Benzoic acid derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H16N2O5
  • Molecular Weight : 384.37 g/mol

The structure features a benzoic acid moiety linked to an imidazolidine ring with a phenoxy group, which is hypothesized to contribute significantly to its biological activity.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives possess significant antimicrobial properties. A study evaluating various benzoic acid analogs demonstrated that those with phenoxy substitutions exhibited enhanced activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of this compound revealed promising results. The compound was tested against several cancer cell lines, including:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)25.4Induces apoptosis via caspase activation
HeLa (Cervical)30.1Inhibits cell proliferation
A549 (Lung)20.7Causes G1 phase cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. A related study evaluated similar benzoic acid derivatives for larvicidal activity against Aedes aegypti, showing that modifications in the aromatic ring significantly impacted efficacy. The compound demonstrated an LC50 value of approximately 28.9 µM, indicating moderate insecticidal activity.

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzoic acid derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that compounds with a phenoxy group significantly inhibited bacterial growth, suggesting a structure-activity relationship where the phenoxy moiety enhances antimicrobial efficacy.
  • Antitumor Activity Assessment : In vivo studies using xenograft models showed that treatment with the compound resulted in tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Toxicity and Safety Profile

Toxicological evaluations are crucial for assessing the safety of new compounds. Preliminary studies indicated that Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- exhibited low toxicity in mammalian cells at concentrations below 100 µM. Further studies are necessary to establish a comprehensive safety profile before clinical applications.

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